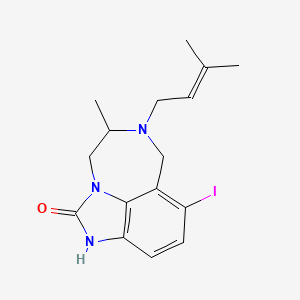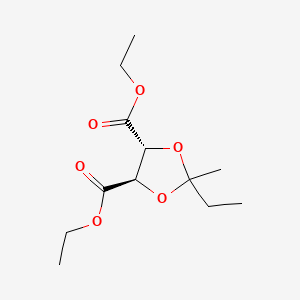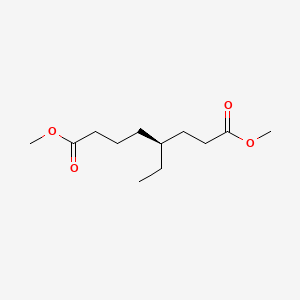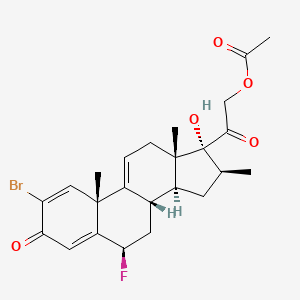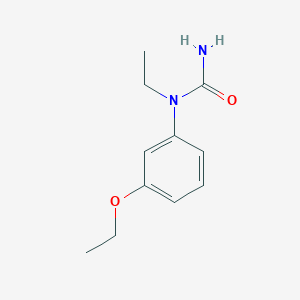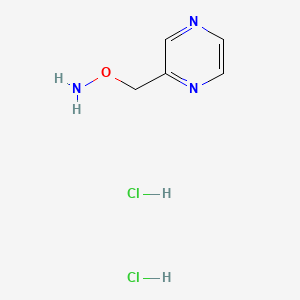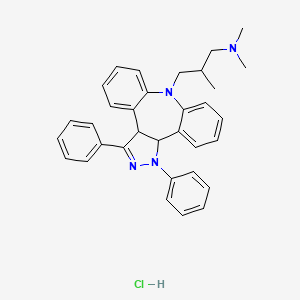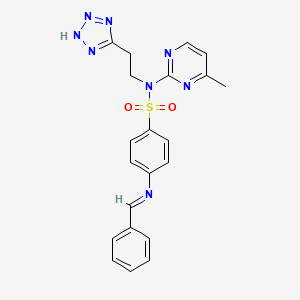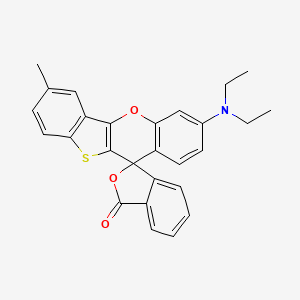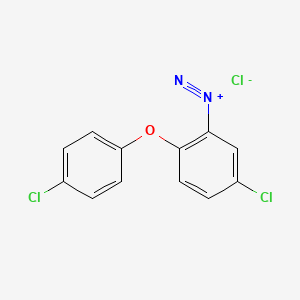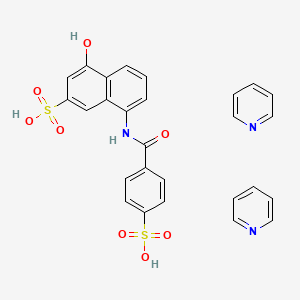![molecular formula C9H24NO9P B15183572 2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate CAS No. 100656-59-5](/img/structure/B15183572.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethanolamine, diethanolamine, and triethanolamine are part of the ethanolamine family, which combines the properties of amines and alcohols. These compounds are widely used in various industrial applications due to their unique chemical properties. They are mildly alkaline and react with acids to form salts or soaps, and as alcohols, they are hygroscopic and can be esterified .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethanolamine, diethanolamine, and triethanolamine are typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions, such as temperature and pressure, as well as the stoichiometry of the reactants, can be adjusted to control the ratio of the products .
Industrial Production Methods
In industrial settings, the production of these ethanolamines involves a continuous process where ammonia reacts with ethylene oxide in a pressurized reactive distillation column. The energy supply to the reboiler and the ammonia content in the feed stream are controlled to achieve the desired product ratio .
Chemical Reactions Analysis
Types of Reactions
Ethanolamines undergo various chemical reactions, including:
Oxidation: Ethanolamines can be oxidized to form corresponding aldehydes or acids.
Reduction: They can be reduced to form primary amines.
Substitution: Ethanolamines react with acids to form salts or soaps.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include salts, soaps, aldehydes, and primary amines .
Scientific Research Applications
Ethanolamines have a broad spectrum of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various chemicals.
Biology: Play a role in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: Used in the formulation of pharmaceuticals and as emulsifying agents in creams and lotions.
Industry: Employed in gas sweetening, metalworking, textile processing, and as corrosion inhibitors
Mechanism of Action
Ethanolamines exert their effects through their ability to act as both amines and alcohols. As amines, they are mildly alkaline and can neutralize acids, forming salts or soaps. As alcohols, they are hygroscopic and can form esters. These properties allow them to interact with various molecular targets and pathways, such as the synthesis of phospholipids in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-Methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- N,N-Diisopropylaminoethanol
- Methyl diethanolamine
Uniqueness
Ethanolamines are unique due to their dual functionality as both amines and alcohols. This allows them to participate in a wide range of chemical reactions and makes them versatile in various applications .
Properties
CAS No. |
100656-59-5 |
|---|---|
Molecular Formula |
C9H24NO9P |
Molecular Weight |
321.26 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C3H9O6P/c8-4-1-7(2-5-9)3-6-10;4-1-3(5)2-9-10(6,7)8/h8-10H,1-6H2;3-5H,1-2H2,(H2,6,7,8) |
InChI Key |
ZKPQTUZPFZOELF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


